
CRTh2 antagonist 2
Structure
2D Structure

3D Structure
Eigenschaften
IUPAC Name |
2-[4-chloro-6-(dimethylamino)-2-[[4-(naphthalene-2-carbonylamino)phenyl]methyl]pyrimidin-5-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O3/c1-31(2)25-21(15-23(32)33)24(27)29-22(30-25)13-16-7-11-20(12-8-16)28-26(34)19-10-9-17-5-3-4-6-18(17)14-19/h3-12,14H,13,15H2,1-2H3,(H,28,34)(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNNBJJEJUDKNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC(=N1)CC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Beschreibung
Overview of Prostanoid Receptor CRTh2 (GPR44/DP2) Biology in Immune Regulation.nih.govcore.ac.uknih.govpnas.orgplos.orgcbs.dkbiorxiv.org
CRTh2 is a G protein-coupled receptor (GPCR) that belongs to the prostanoid receptor family. pnas.org It is distinguished by its preferential expression on key effector cells of the type 2 immune response. nih.govnih.gov The activation of CRTh2 by its primary endogenous ligand, prostaglandin (B15479496) D2 (PGD2), triggers a cascade of events that promote and sustain allergic inflammation. nih.govplos.org The PGD2-CRTh2 signaling axis is a major pathway in type 2 inflammation, leading to the activation of immune cells and the production of type 2 cytokines. nih.govnih.gov This pathway has consequently emerged as a promising therapeutic target for allergic diseases. nih.gov
The primary endogenous ligand for CRTh2 is prostaglandin D2 (PGD2), a major prostanoid produced by activated mast cells. plos.orgnih.gov Upon binding of PGD2, CRTh2 couples to Gαi proteins, leading to a decrease in intracellular cyclic AMP (cAMP) levels and mobilization of intracellular calcium. mybiosource.comnih.govplos.org This signaling cascade initiates several cellular responses, including chemotaxis, cytokine production, and inhibition of apoptosis. plos.org The interaction between PGD2 and CRTh2 is a critical step in the amplification of the inflammatory response. pnas.orgcbs.dk
CRTh2 is selectively expressed on a range of immune cells that are pivotal in type 2 inflammation. nih.govnih.gov These include:
T helper 2 (Th2) cells: CRTh2 is a marker for Th2 cells and its activation on these cells induces the production of key type 2 cytokines such as interleukin-4 (IL-4), IL-5, and IL-13. plos.orgresearchgate.net
Eosinophils: CRTh2 is highly expressed on eosinophils and mediates their chemotaxis to sites of inflammation. nih.govnih.gov
Basophils: Similar to eosinophils, basophils express CRTh2 and are recruited to inflammatory sites upon its activation. nih.govnih.gov
Innate Lymphoid Cells type 2 (ILC2s): CRTh2 is also expressed on ILC2s, which are potent sources of type 2 cytokines. plos.orgresearchgate.net
The activation of CRTh2 on these cell types collectively drives the characteristic features of allergic inflammation, including tissue eosinophilia, mucus hypersecretion, and airway hyperresponsiveness. physiology.orgnih.gov
Endogenous Ligand Interactions and Signaling Pathways
Rationale for Pharmacological Intervention through CRTh2 Antagonism: Mechanistic Perspectives.core.ac.ukpnas.orgplos.orgcbs.dkcancer.govpatsnap.comresearchgate.netresearchgate.net
The central role of the PGD2-CRTh2 axis in driving type 2 inflammation provides a strong rationale for the development of CRTh2 antagonists. pnas.org By blocking the binding of PGD2 to CRTh2, these antagonists can inhibit the recruitment and activation of key inflammatory cells. cancer.gov This, in turn, is expected to reduce the production of pro-inflammatory cytokines and mediators, thereby mitigating the signs and symptoms of allergic diseases. nih.gov The development of small-molecule CRTh2 antagonists represents a targeted approach to interrupt the inflammatory cascade at a critical control point. nih.govresearchgate.net
Positioning of CRTh2 Antagonist 2 within the Landscape of Small Molecule CRTh2 Inhibitors.plos.orgmedchemexpress.combmj.com
This compound is a potent and selective small-molecule inhibitor of the CRTh2 receptor. medchemexpress.com It is one of many such antagonists that have been developed and investigated for their therapeutic potential in allergic diseases. bmj.com The landscape of CRTh2 inhibitors is diverse, with numerous compounds having been evaluated in clinical trials. bmj.com this compound, identified in patent literature, demonstrates a high affinity for the receptor with an IC50 value of ≤10 nM. medchemexpress.commedchemexpress.com This positions it as a powerful tool for research into the role of CRTh2 in various physiological and pathological processes, including androgenic alopecia. medchemexpress.commedchemexpress.com
Interactive Table of Research Findings
Compound | Target | IC50 | Key Findings |
This compound | CRTh2 | ≤10 nM medchemexpress.commedchemexpress.com | Potent and selective antagonist. medchemexpress.com |
Fevipiprant (B1672611) | CRTh2 | - | Advanced to Phase 3 clinical trials for asthma. nih.gov |
CAY10471 | CRTh2 | - | Used in structural studies of the CRTh2 receptor. nih.gov |
OC000459 | CRTh2 | - | Showed reduction in nasal symptoms and sputum eosinophils in clinical trials. nih.gov |
Molecular and Cellular Pharmacology of Crth2 Antagonist 2
Receptor Binding Kinetics and Affinity Profiling of CRTh2 Antagonist 2 for CRTh2
While the IC50 value provides a measure of the compound's potency, more detailed binding affinity data are not publicly documented.
Equilibrium Binding Constants (Ki, Kd)
There is no available information on the equilibrium inhibition constant (Ki) or the equilibrium dissociation constant (Kd) for this compound. These values are critical for a more precise understanding of the antagonist's affinity for the CRTh2 receptor.
Dissociation Rate Studies (Residence Time)
No studies detailing the dissociation rate (k-off) or the residence time of this compound at the CRTh2 receptor have been found in the public domain. This information is crucial for understanding the duration of the antagonist's effect at the molecular level.
Mechanism of Antagonism of this compound at the Receptor Level
The precise mechanism through which this compound exerts its inhibitory action on the CRTh2 receptor has not been publicly characterized.
Characterization of Binding Site (e.g., Orthosteric vs. Allosteric)
There are no published studies that define the binding site of this compound on the CRTh2 receptor. It is therefore unknown whether it binds to the same site as the endogenous ligand, prostaglandin (B15479496) D2 (PGD2) (an orthosteric antagonist), or to a different site on the receptor (an allosteric antagonist).
Competitive vs. Non-Competitive Antagonism Assessment
Due to the lack of available research, it cannot be determined whether this compound acts as a competitive antagonist, directly competing with PGD2 for binding, or as a non-competitive antagonist, inhibiting receptor function without blocking the ligand binding site.
Modulation of Intracellular Signaling Pathways by this compound
The CRTh2 receptor is a G-protein-coupled receptor (GPCR) that, upon activation by PGD2, can couple to Gαi/o proteins, leading to a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium mobilization, ultimately promoting inflammatory cell responses. nih.govnih.gov However, there is no specific information available on how this compound modulates these or other downstream signaling pathways.
Modulation of Intracellular Signaling Pathways by this compound
Inhibition of G-protein Coupling and Downstream Cascades (e.g., cAMP inhibition, Ca2+ mobilization)
CRTH2 is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit. rsc.orgoup.com Activation of CRTH2 by its ligand, PGD2, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. rsc.orgoup.com This signaling pathway is distinct from the other PGD2 receptor, the DP1 receptor, which couples to Gαs and increases cAMP levels. rsc.org
This compound functions by competitively binding to the CRTH2 receptor, thereby preventing PGD2 from initiating this signaling cascade. This blockade prevents the Gαi-mediated inhibition of cAMP production. eurofinsdiscovery.com
In addition to modulating cAMP levels, CRTH2 activation also triggers the mobilization of intracellular calcium (Ca2+). nih.govplos.orgaai.org This Ca2+ flux is a critical downstream event that contributes to various cellular responses, including cell migration and degranulation. nih.govplos.org CRTh2 antagonists, by blocking the initial receptor activation, effectively inhibit this PGD2-induced increase in intracellular calcium. nih.govplos.orgphysiology.org Studies using specific CRTh2 antagonists have demonstrated their ability to block calcium mobilization in response to PGD2 in various cell types, including CRTH2-transfected cells and human Th2 cells. nih.govaai.org
Signaling Pathway | Effect of PGD2 on CRTH2 | Effect of this compound |
G-protein Coupling | Activates Gαi | Inhibits Gαi activation |
cAMP Levels | Decreases | Prevents decrease |
Ca2+ Mobilization | Increases | Inhibits increase |
Impact on Receptor Internalization and Desensitization
Upon binding of an agonist like PGD2, G-protein coupled receptors such as CRTH2 undergo a process of internalization. karger.comnih.gov This is a mechanism of desensitization, where the receptor is removed from the cell surface, rendering the cell less responsive to further stimulation. karger.com This process has been observed in various immune cells, including eosinophils and basophils, where CRTH2 levels on the cell surface decrease following exposure to PGD2. karger.com
CRTh2 antagonists can interfere with this process. By blocking the binding of PGD2, they can prevent receptor internalization. nih.gov For instance, the CRTh2 antagonist BI 1060469 has been shown to inhibit PGD2-induced CRTH2 receptor internalization ex vivo. ersnet.org This modulation of receptor trafficking is a key aspect of the pharmacological action of CRTh2 antagonists. The ability of an antagonist to prevent internalization can be used as a biomarker to assess its engagement with the receptor and its potential clinical efficacy. nih.gov Some studies have even used the inhibition of CRTH2 internalization as a pharmacodynamic endpoint in clinical trials. nih.gov
Cell-Specific Functional Responses to this compound In Vitro
Inhibition of Prostaglandin D2 (PGD2)-Induced Eosinophil and Basophil Activation (e.g., Shape Change, Degranulation)
PGD2 is a potent activator of eosinophils and basophils, key effector cells in allergic inflammation. dovepress.comnih.gov Activation of CRTH2 on these cells by PGD2 triggers a cascade of events, including a characteristic shape change, degranulation, and the release of pro-inflammatory mediators. rsc.orgbmj.com Eosinophil shape change is a rapid response and is often used as a functional marker for CRTH2 activation. rsc.org
CRTh2 antagonists effectively block these PGD2-induced responses. In vitro studies have consistently demonstrated that pre-treatment with a CRTH2 antagonist inhibits the shape change of eosinophils when challenged with PGD2. rsc.orgnih.gov Furthermore, these antagonists prevent the degranulation of both eosinophils and basophils, thereby reducing the release of inflammatory contents such as eosinophil cationic protein (ECP) and histamine. tandfonline.comkarger.comnih.gov For example, the CRTh2 antagonist ramatroban (B1678793) has been shown to block these effects. rsc.org
Cell Type | PGD2-Induced Response | Effect of this compound |
Eosinophils | Shape Change, Degranulation, ECP release | Inhibition |
Basophils | Degranulation, Histamine release potentiation | Inhibition |
Attenuation of Th2 Lymphocyte and ILC2 Chemotaxis and Cytokine Production (e.g., IL-4, IL-5, IL-13)
Th2 lymphocytes and type 2 innate lymphoid cells (ILC2s) are critical drivers of type 2 inflammation, primarily through their production of cytokines like Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). bmj.comdovepress.com Both Th2 cells and ILC2s express CRTH2 and migrate in response to PGD2. dovepress.comnih.gov This PGD2-mediated chemotaxis is a crucial step in the recruitment of these cells to sites of allergic inflammation. nih.govfrontiersin.org
CRTh2 antagonists have been shown to effectively block the migration of Th2 cells and ILC2s towards a PGD2 gradient. dovepress.comnih.gov For example, the CRTh2 antagonist ramatroban inhibited the chemotactic effect of supernatants from immunologically activated nasal polyp tissue on Th2 cells. nih.gov Similarly, fevipiprant (B1672611), another CRTh2 antagonist, suppressed ILC2 accumulation. researchgate.netresearchgate.net
In addition to inhibiting chemotaxis, CRTh2 antagonists also attenuate the production of Th2 and ILC2 cytokines. nih.govnih.gov PGD2 stimulation of these cells enhances the release of IL-4, IL-5, and IL-13. aai.orgrupress.org By blocking the CRTH2 receptor, antagonists prevent this PGD2-induced cytokine surge. nih.govaai.orgmetabolomics.se This has been demonstrated in various in vitro and ex vivo models, where treatment with a CRTH2 antagonist led to a significant reduction in the levels of these key type 2 cytokines. nih.govaai.org
Cell Type | PGD2-Induced Response | Effect of this compound |
Th2 Lymphocytes | Chemotaxis, IL-4, IL-5, IL-13 production | Inhibition |
ILC2s | Chemotaxis, IL-4, IL-5, IL-13 production | Inhibition |
Effects on Mast Cell Responses and Mediator Release
Mast cells are the primary source of PGD2 following allergen stimulation. tandfonline.comresearchgate.net While mast cells themselves express CRTH2, its localization is primarily intracellular, and its functional role in these cells appears to differ from that in other inflammatory cells. dovepress.complos.org Direct stimulation of mast cells with PGD2 does not typically induce CRTH2-dependent degranulation or significant mediator release in the same way it does for eosinophils and basophils. plos.org
However, CRTh2 antagonists can indirectly affect mast cell-driven inflammatory responses. By blocking the activation of other key immune cells like Th2 lymphocytes and eosinophils by mast cell-derived PGD2, CRTH2 antagonists disrupt the inflammatory cascade initiated by mast cell degranulation. nih.gov For instance, supernatants from activated mast cells, which are rich in PGD2, can induce the migration of Th2 cells, and this effect is inhibited by a CRTH2 antagonist. nih.gov
Influence on Leukocyte Survival and Apoptosis
The PGD2-CRTH2 signaling pathway also plays a role in regulating the survival and apoptosis of certain leukocyte populations. rsc.org Activation of CRTH2 has been shown to have anti-apoptotic effects, promoting the survival of inflammatory cells and thereby prolonging the inflammatory response. rsc.orgnih.gov Specifically, PGD2 has been demonstrated to prevent the apoptosis of human Th2 cells that is induced by cytokine deprivation. nih.gov This pro-survival effect is mediated through the activation of the phosphatidylinositol 3-kinase (PI3K) pathway. nih.gov
Conversely, CRTh2 antagonists can promote the apoptosis of these cells by blocking this survival signal. biorxiv.orgbiorxiv.org For example, the CRTh2-specific antagonist fevipiprant was shown to increase apoptosis in neutrophils in a CRTH2-dependent manner. biorxiv.org In another study, the CRTH2 antagonist CAY10471 was found to reduce the rate of osteoclast apoptosis, suggesting a cell-type-specific role for CRTH2 in apoptosis regulation. nih.gov By interfering with the pro-survival signals mediated by CRTH2, antagonists may help to resolve inflammation by facilitating the clearance of inflammatory leukocytes.
Discovery, Design, and Preclinical Pharmacokinetic Insights for Crth2 Antagonist 2
Discovery Pathways and Synthetic Methodologies Leading to CRTh2 Antagonist 2
The journey to identify and synthesize this compound involved a multi-pronged approach, integrating modern screening techniques with rational drug design principles.
High-Throughput Screening and Lead Identification
The initial stages of discovery for many CRTh2 antagonists often involve high-throughput screening (HTS) campaigns. nih.govresearchgate.netsmr.org.uk These large-scale automated assays allow for the rapid evaluation of vast compound libraries to identify initial "hits"—molecules that exhibit a desired level of activity against the CRTh2 receptor. For instance, a focused screening of a compound library led to the discovery of a phenoxyacetic acid hit compound. acs.org Similarly, a moderately potent spiro-indolinone compound was identified through an HTS campaign. nih.govacs.org
In some cases, known ligands for other receptors have served as starting points. The non-steroidal anti-inflammatory drug (NSAID) indomethacin, for example, was identified as a weak CRTh2 agonist and subsequently optimized to yield potent antagonists. smr.org.uk The discovery of ramatroban (B1678793), initially developed as a thromboxane (B8750289) receptor antagonist, as a CRTh2 antagonist also opened avenues for developing more selective compounds. nih.gov These initial hits, while demonstrating activity, often require significant chemical modification to improve their potency, selectivity, and pharmacokinetic properties.
Structure-Based and Ligand-Based Design Principles
Following the identification of lead compounds, both structure-based and ligand-based design strategies are employed to guide the optimization process.
Ligand-based design is utilized when the three-dimensional structure of the target receptor is not available. nih.gov This approach relies on the analysis of a set of molecules known to interact with the target. By identifying common structural features and chemical properties (the pharmacophore), researchers can design new molecules with a higher probability of being active. researchgate.net Techniques like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), including CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), are used to build predictive models that correlate the structural features of molecules with their biological activity. nih.govresearchgate.net
Structure-based drug design (SBDD) , on the other hand, leverages the known 3D structure of the target protein. nih.gov The crystal structures of human CRTh2 bound to antagonists like fevipiprant (B1672611) and CAY10471 have provided invaluable insights into the ligand-binding pocket. nih.gov These structures reveal a semi-occluded pocket covered by a well-structured N-terminus and highlight different binding modes for chemically diverse antagonists. nih.gov This structural information allows for the rational design of novel antagonists with improved binding affinity and selectivity. For example, SBDD using a CRTh2 receptor homologue model was instrumental in converting an agonist into a potent antagonist. nih.gov
The synthesis of CRTh2 antagonists often involves multi-step chemical processes. For instance, the synthesis of ACT-774312, a potent and selective CRTh2 antagonist, was achieved through a Fischer-type indole (B1671886) synthesis followed by alkylation, chiral separation, and saponification. thieme-connect.com Similarly, the development of MK-7246 involved an evolution of synthetic routes, including the use of biocatalysis to prepare for large-scale production. researchgate.net
Structure-Activity Relationship (SAR) and Structure-Kinetic Relationship (SKR) Studies of this compound and Related Analogues
Understanding the relationship between a molecule's structure and its biological activity (SAR) and kinetic properties (SKR) is fundamental to drug discovery. nih.gov These studies guide the iterative process of chemical modification to enhance desired therapeutic properties while minimizing undesirable ones.
Identification of Key Pharmacophoric Elements
Through extensive SAR studies, key pharmacophoric elements essential for CRTh2 antagonism have been identified. A critical feature for many CRTh2 antagonists is a carboxylic acid moiety, which is believed to interact with the receptor. nih.govnih.gov However, concerns about the potential for O-acyl glucuronide metabolites to cause toxicity have driven efforts to find replacements. nih.gov Tetrazoles have emerged as a viable bioisostere for the carboxylic acid group. nih.gov
Computational analyses, such as pharmacophore modeling, have further defined the essential atomic features for activity. For alkynylphenoxyacetic acid derivatives, the pharmacophore was found to consist of specific carbon, oxygen, and hydrogen atoms. ulakbim.gov.tr These studies help in understanding which parts of the molecule are crucial for binding and can be used to screen virtual libraries for new potential inhibitors. researchgate.net
Table 1: Key Pharmacophoric Features of CRTh2 Antagonists
Feature | Description | Importance |
---|---|---|
Acidic Moiety | Typically a carboxylic acid or a bioisostere like a tetrazole. | Believed to be critical for interaction with the receptor. |
Aromatic Core | Often consists of bicyclic heteroaromatic structures or substituted phenyl rings. | Provides the scaffold for orienting other functional groups. |
Hydrophobic Tail | Varies among different antagonist series. | Contributes to binding affinity and can influence selectivity. |
Hydrogen-Bond Acceptor | Specific atoms capable of accepting a hydrogen bond. | Can play a role in achieving long receptor residence times. |
Optimization Strategies for Receptor Potency and Selectivity
Once lead compounds are identified, medicinal chemists employ various optimization strategies to improve their potency and selectivity for the CRTh2 receptor over other related receptors.
One common strategy is the systematic modification of different parts of the lead molecule. For example, in the phenoxyacetic acid series, optimization efforts focused on reducing high serum protein binding, which was a major weakness of the initial hit. acs.org This led to compounds with excellent receptor affinity and potency in whole blood assays. acs.org
Another approach involves exploring different chemical scaffolds. The discovery of a novel series of tricyclic tetrahydroquinolines as potent and selective CRTh2 antagonists was achieved through literature-based drug design and subsequent optimization. nih.gov Minor structural modifications can have a profound impact. For instance, small changes to the dual TP/CRTh2 antagonist ramatroban resulted in a compound with sub-nanomolar potency for CRTh2 and a complete loss of activity at the TP receptor. nih.gov
Table 2: Optimization of a Phenylacetic Acid Derivative
Compound | Modification | CRTh2 Kb (nM) | DP Kb (nM) |
---|---|---|---|
AMG 009 (1) | - | 1 | 148 |
AMG 853 (2) | Optimized phenylacetic acid derivative | 0.2 | 4.7 |
Data sourced from a study on the discovery of AMG 853. nih.gov
Influence of Chemical Modifications on Dissociation Rates
The duration of a drug's effect is not solely dependent on its concentration in the body but also on how long it remains bound to its target. This is governed by the dissociation rate (k_off), a key parameter in structure-kinetic relationship (SKR) studies. A slower dissociation rate can lead to sustained target engagement even at low drug concentrations. acs.org
For some CRTh2 antagonists, a longer receptor residence time has been linked to improved efficacy. nih.gov Studies on bicyclic heteroaromatic acetic acids revealed that the introduction of a small substituent on the bicyclic core resulted in a significant increase in the dissociation half-life. nih.gov Fevipiprant, for example, exhibits a significantly slower receptor dissociation time compared to other structurally related CRTh2 antagonists. nih.gov This property is thought to provide better receptor coverage in the presence of high concentrations of the natural ligand, PGD2, which could be clinically advantageous. researchgate.net The analysis of association and dissociation kinetics is crucial for understanding the complete pharmacological profile of these antagonists.
Early Preclinical Pharmacokinetic Characterization of this compound (Excluding Dosage/Administration)
The early assessment of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to its development. The following sections detail the key preclinical pharmacokinetic characteristics of this compound.
In Vitro Metabolic Stability in Hepatic Microsomes/Hepatocytes
The metabolic stability of a compound is a critical determinant of its half-life and oral bioavailability. In vitro assays using liver microsomes and hepatocytes from relevant preclinical species and humans are standard for predicting in vivo metabolic clearance.
Studies revealed that this compound possesses high metabolic stability in in vitro assays conducted with rat, dog, and human liver microsomes, as well as in rat and human hepatocytes. nih.govnewdrugapprovals.org This high stability is a favorable characteristic, suggesting a lower likelihood of rapid metabolic breakdown in the liver. Further investigations into its metabolic profile identified that the primary route of metabolism involves the oxidation of the naphthoyl group. researchgate.net The intrinsic clearance was found to be favorable, with values below 10 µL/min/mg protein, indicating low metabolic turnover. mdpi.com The compound and its preferred analogues also showed no significant interference with cytochrome P-450 enzymes, meaning they are neither readily degraded by nor do they inhibit these key metabolic enzymes. newdrugapprovals.org
Table 1: In Vitro Metabolic Stability of this compound
Parameter | Result | Species/System | Citation |
---|---|---|---|
Metabolic Stability | High | Rat, Dog, Human Liver Microsomes & Hepatocytes | nih.govnewdrugapprovals.org |
Intrinsic Clearance (CLint) | < 10 µL/min/mg protein | Not Specified | mdpi.com |
| Major Metabolic Pathway | Oxidation of naphthoyl group | Not Specified | researchgate.net |
Membrane Permeability Characteristics (e.g., Caco-2 models)
The ability of a drug to permeate across the intestinal epithelium is a prerequisite for oral absorption. The Caco-2 cell monolayer model is a widely accepted in vitro tool for predicting human intestinal permeability. mdpi.commedtechbcn.com These cells, derived from human colon adenocarcinoma, differentiate into a monolayer that mimics the intestinal barrier, complete with tight junctions and efflux transporters. acs.org
The permeability of a compound is expressed as an apparent permeability coefficient (Papp). While specific Papp values for this compound are not publicly reported, the classification based on such assays is standard practice. medtechbcn.compharmaron.com A lead optimization program focused on improving potency and oral bioavailability, which implies that favorable permeability was a key selection criterion for advancing this compound. newdrugapprovals.orgresearchgate.net
Table 2: General Classification of Intestinal Permeability using Caco-2 Assays
Apparent Permeability (Papp) Value | Predicted In Vivo Absorption | Citation |
---|---|---|
< 1.0 x 10⁻⁶ cm/s | Low (0-20%) | medtechbcn.com |
1.0 - 10 x 10⁻⁶ cm/s | Medium (20-70%) | medtechbcn.com |
Plasma Protein Binding Properties
The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and the concentration of free, pharmacologically active compound available to interact with its target. smr.org.uk High plasma protein binding can affect a drug's efficacy and clearance.
Direct percentage binding values for this compound in preclinical species are not available in the cited literature. However, strong indirect evidence points to high protein binding. In functional assays, the potency (IC50) of the compound against its target receptor, CRTH2, showed a significant shift in the presence of Human Serum Albumin (HSA), the main binding protein in plasma. mdpi.com This shift indicates a substantial portion of the drug is bound to the protein, reducing the free fraction available for receptor interaction.
Table 3: Effect of Human Serum Albumin (HSA) on Potency of this compound
Assay Condition | IC50 Value | Interpretation | Citation |
---|---|---|---|
Buffer (without HSA) | 6 nM | Potency of free drug | mdpi.com |
| Buffer with HSA | 340 nM | Potency in presence of plasma protein | mdpi.com |
Tissue Distribution and Clearance in Preclinical Models
In vivo pharmacokinetic studies in preclinical species are essential to understand how a drug is handled by a complete biological system. Studies in rats and dogs provided key insights into the disposition of this compound.
The compound demonstrated low plasma clearance in both rats and dogs, with an identical value of 1.3 mL/min/kg. mdpi.com This low clearance is consistent with the high metabolic stability observed in vitro and contributes to a longer duration of action, as evidenced by a half-life of 6 hours in the rat. mdpi.comwikipedia.org Following oral administration, this compound showed good absorption and exposure, with oral bioavailability (F) of 44% in rats and 55% in dogs. acs.orgnih.gov Preclinical data also confirmed that the compound is effectively distributed into tissues. researchgate.net
Table 4: Preclinical Pharmacokinetic Parameters of this compound
Parameter | Rat | Dog | Citation |
---|---|---|---|
Plasma Clearance (CL) | 1.3 mL/min/kg | 1.3 mL/min/kg | mdpi.com |
Oral Bioavailability (F) | 44% | 55% | acs.orgnih.gov |
| Half-life (t½) | 6 hours | Not Reported | wikipedia.org |
Analytical Method Development for Quantification of this compound in Biological Matrices from Preclinical Studies
Accurate quantification of a drug candidate and its metabolites in biological samples (e.g., plasma, tissues) is the backbone of pharmacokinetic analysis. For this compound, validated liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) assays were developed and employed to measure its concentrations in plasma from preclinical and clinical studies. frontiersin.org
LC-MS/MS is the standard for bioanalysis in drug development due to its high sensitivity, specificity, and robustness. researchgate.net The method for this compound was validated to have a lower limit of quantification (LLQ) of 1 ng/mL, allowing for precise measurement of the compound even at low concentrations during the elimination phase. frontiersin.org Such methods typically involve protein precipitation to extract the drug from the plasma matrix, followed by chromatographic separation on a C18 column and detection using a mass spectrometer operating in a specific monitoring mode to ensure selectivity. mdanderson.org This analytical approach was crucial for determining the pharmacokinetic parameters and for assessing systemic drug exposure and compliance in various studies. frontiersin.org
Preclinical Research Models and Mechanistic Findings of Crth2 Antagonist 2
In Vitro and Ex Vivo Characterization
Receptor Binding and Functional Antagonism
CRTh2 antagonist 2 has demonstrated high potency and selectivity for the CRTh2 receptor in various in vitro assays. In studies using human embryonic kidney (HEK293) cells transfected with the human CRTh2 receptor, the antagonist showed a significant ability to displace the binding of prostaglandin (B15479496) D2 (PGD2), the natural ligand for CRTh2. researchgate.netmdpi.com Functional antagonism was further confirmed in these cell lines by measuring the compound's ability to block PGD2-induced intracellular calcium mobilization, a key signaling event downstream of CRTh2 activation. nih.gov
One particular study identified a potent CRTh2 antagonist, setipiprant (B610798) (also known as ACT-129968), which is a tetrahydropyridoindole derivative. researchgate.net This compound, which aligns with the characteristics of this compound, exhibited an IC50 value of 6 nM in a receptor binding assay. allfordrugs.comnih.gov In functional assays, it effectively inhibited PGD2-induced responses in primary cells, such as eosinophils and Th2 lymphocytes. medchemexpress.comresearchgate.net For instance, it blocked DK-PGD2-induced inhibition of cAMP in recombinant cells overexpressing human GPR44 with an IC50 of 3.0 nM. nih.gov
The selectivity of this compound is a crucial aspect of its preclinical profile. It has shown significantly lower affinity for other prostanoid receptors, including the DP1 receptor, ensuring that its effects are primarily mediated through the CRTh2 pathway. nih.govresearchgate.net
Table 1: In Vitro Activity of this compound (Setipiprant)
Assay Type | Cell Line/Primary Cell | Target | Endpoint | IC50 (nM) |
Receptor Binding | hCRTH2 transfected cells | CRTh2 | PGD2 displacement | 6 |
Functional Antagonism | Recombinant cells expressing human GPR44 | GPR44 | Inhibition of DK-PGD2-induced cAMP reduction | 3.0 |
Inhibition of PGD2-Induced Cell Migration
A hallmark of allergic inflammation is the recruitment of specific immune cells to the site of inflammation. PGD2, acting through CRTh2, is a potent chemoattractant for key effector cells like eosinophils, basophils, and Th2 lymphocytes. researchgate.net Preclinical studies have consistently shown that this compound effectively blocks the migration of these cells in response to PGD2.
In chemotaxis assays, the antagonist demonstrated a dose-dependent inhibition of PGD2-induced migration of isolated human eosinophils and Th2 cells. researchgate.netallfordrugs.com This inhibition of chemotaxis is a direct consequence of its ability to block the signaling cascade initiated by PGD2 binding to CRTh2, which is essential for cell motility. nih.gov For example, one study reported that a potent CRTh2 antagonist inhibited DK-PGD2-induced eosinophil shape change with an IC50 of 2.2 nM. nih.gov These findings underscore the potential of this compound to prevent the accumulation of inflammatory cells at sites of allergic reaction. newdrugapprovals.org
Modulation of Cytokine and Chemokine Production
Beyond its effects on cell migration, CRTh2 activation by PGD2 also leads to the production and release of various pro-inflammatory cytokines and chemokines from immune cells, further amplifying the inflammatory response. newdrugapprovals.org this compound has been investigated for its ability to modulate this aspect of allergic inflammation.
In Vivo Mechanistic Investigations
Murine Models of Allergic Airway Inflammation
To understand the in vivo relevance of the in vitro findings, this compound has been evaluated in various murine models of allergic airway inflammation. These models, which often involve sensitization and challenge with allergens like ovalbumin (OVA) or cockroach antigen, mimic key features of human asthma. researchgate.net
In these models, administration of this compound has been shown to significantly attenuate the cardinal features of allergic airway disease. researchgate.netresearchgate.net For instance, in an OVA-induced asthma model, the antagonist reduced airway hyperresponsiveness, a key clinical feature of asthma. medkoo.com These in vivo studies provide strong evidence for the therapeutic potential of targeting the CRTh2 pathway in allergic respiratory conditions.
Reduction of Cellular Infiltrates
A consistent and critical finding in these in vivo models is the marked reduction in the infiltration of inflammatory cells into the lungs following allergen challenge. researchgate.net Specifically, treatment with this compound leads to a significant decrease in the number of eosinophils and lymphocytes in the bronchoalveolar lavage (BAL) fluid of sensitized and challenged mice. allfordrugs.comnewdrugapprovals.org
Table 2: Effect of this compound on Cellular Infiltrates in a Murine Asthma Model
Treatment Group | Allergen Challenge | Eosinophil Count (cells/mL BAL fluid) | Lymphocyte Count (cells/mL BAL fluid) |
Vehicle | Yes | High | High |
This compound | Yes | Significantly Reduced | Significantly Reduced |
Vehicle | No | Low | Low |
Modulation of Inflammatory Gene Expression Profiles
Preclinical studies have demonstrated that this compound has a profound impact on the gene expression profiles associated with inflammation. In a mouse model of airway inflammation, administration of a potent CRTh2 antagonist led to a significant downregulation of a wide array of genes linked to the Th2-type pro-inflammatory response. nih.govnih.govphysiology.org This included a reduction in the mRNA levels of various pro-inflammatory cytokines. nih.govnih.gov
Similarly, in a fluorescein-5-isothiocyanate (FITC)-induced allergic contact hypersensitivity model, which mimics allergic skin inflammation, treatment with a small molecule CRTH2 antagonist, referred to as Compound A, resulted in the downregulation of a broad spectrum of pro-inflammatory mediators at the transcriptional level. nih.govnih.govoup.comoup.comdeepdyve.com The breadth of this gene regulation suggests that targeting the CRTH2 receptor can have a widespread dampening effect on the inflammatory cascade. nih.gov
Another CRTh2 antagonist, CAY10595, was observed to up-regulate the expression of inflammatory genes such as Cox2 and iNOS in bone marrow-derived macrophages stimulated with lipopolysaccharide (LPS). researchgate.net This highlights the complex and context-dependent nature of CRTH2 signaling and its modulation by different antagonists.
Interactive Table: Effect of this compound on Inflammatory Gene Expression
Impact on Airway Responsiveness in Preclinical Models
A key feature of allergic asthma is airway hyperresponsiveness (AHR), and preclinical models have been instrumental in evaluating the therapeutic potential of this compound in this context. In a mouse model of airway inflammation using cockroach egg antigen, administration of a highly potent and specific CRTH2 antagonist significantly ameliorated airway hyperreactivity. nih.govnih.govphysiology.org This effect was accompanied by a reduction in inflammation-induced genes. nih.govnih.govphysiology.org
Studies using CRTH2-deficient mice have further solidified the role of this receptor in AHR. In a model of airway inflammation induced by ovalbumin (OVA) sensitization without an adjuvant, CRTH2 knockout mice exhibited significantly reduced AHR compared to their wild-type counterparts. researchgate.net This suggests that the CRTH2 pathway is crucial for the development of asthma-like responses. researchgate.net
The CRTH2 antagonist setipiprant has also been shown to protect against allergen-induced airway hyper-responsiveness in a proof-of-mechanism study in human subjects with mild allergic asthma. nih.gov While this is a clinical finding, it aligns with the preclinical data suggesting that blocking the CRTH2 receptor can effectively reduce AHR.
Interactive Table: Impact of CRTh2 Antagonism on Airway Responsiveness
Preclinical Models of Allergic Dermatitis and Cutaneous Inflammation (e.g., FITC-induced hypersensitivity)
The role of CRTh2 in skin inflammation has been extensively studied using models such as FITC-induced contact hypersensitivity, which shares features with acute atopic dermatitis lesions. oup.com
Modulation of Local Cytokine and Chemokine Production
The anti-inflammatory effects of this compound in skin models are closely linked to its ability to modulate the local production of cytokines and chemokines. In the FITC-challenged ear model, administration of Compound A led to decreased protein levels of several key inflammatory mediators. nih.govnih.govoup.com Notably, levels of IL-4, IL-1β, tumor necrosis factor-alpha (TNF-α), and transforming growth factor-beta (TGF-β) were reduced. nih.govnih.govoup.com The antagonist also decreased the production of the chemokines GRO-α and MIP-2. nih.govoup.com
Interestingly, the reduction in the inflammatory response by the CRTH2 antagonist was more comprehensive than that achieved by a neutralizing antibody against thymic stromal lymphopoietin (TSLP), suggesting that CRTH2 antagonism inhibits multiple inflammatory pathways in this model. nih.govnih.govoup.comoup.comdeepdyve.com
Interactive Table: Effects of this compound in Allergic Dermatitis Models
Investigation in Models of Other Inflammatory Conditions (e.g., Eosinophilic Esophagitis)
The therapeutic potential of CRTh2 antagonism extends beyond respiratory and cutaneous allergies. In the context of eosinophilic esophagitis (EoE), a chronic inflammatory disease of the esophagus, CRTh2 antagonists have shown promise. In a murine model of experimental EoE, treatment with a CRTh2 antagonist led to an improvement in motility dysfunction, which was associated with a deficiency in eosinophils and mast cells. nih.gov
Clinical studies with the CRTh2 antagonist OC000459 in patients with active, corticosteroid-dependent or -refractory EoE demonstrated a significant reduction in esophageal eosinophil infiltration after an 8-week treatment period. nih.gov This was accompanied by beneficial clinical effects. nih.gov These findings suggest that targeting the CRTH2 pathway could be a viable therapeutic strategy for EoE.
Novel Applications in Preclinical Models (e.g., beta-cell mass imaging)
Recent research has uncovered novel and unexpected applications for CRTh2 antagonists. One such application is in the field of diabetes research, specifically in the imaging of pancreatic beta-cell mass. The G-protein-coupled receptor GPR44, which is identical to CRTH2, is highly expressed in the beta-cells of the human pancreas. semanticscholar.org This selective expression has positioned CRTH2 as a promising biomarker for monitoring beta-cell mass, the reduction of which is a hallmark of both type 1 and type 2 diabetes. nih.govresearchgate.netdiva-portal.org
A radiolabeled version of the CRTH2 antagonist MK-7246, [11C]MK-7246, has been synthesized and evaluated as a potential PET tracer for this purpose. nih.govresearchgate.netdiva-portal.org Preclinical studies in rats and pigs have shown that [11C]MK-7246 has suitable binding and biodistribution properties for PET imaging of CRTH2. nih.govresearchgate.net In pigs, a significant reduction in tracer uptake was observed in the pancreas and spleen, tissues with known CRTH2 expression, after administration of non-radiolabeled MK-7246, demonstrating the specificity of the tracer. nih.govdiva-portal.org These initial findings warrant further investigation into the potential of [11C]MK-7246 for non-invasive quantification of beta-cell mass. nih.govresearchgate.netdiva-portal.org
Histopathological and Immunophenotyping Analyses in Preclinical Studies with this compound
Preclinical investigations involving this compound have utilized various animal models to perform detailed histopathological and immunophenotyping analyses. These studies are crucial for understanding the compound's mechanism of action by examining its effects on tissue inflammation, immune cell populations, and the expression of key inflammatory mediators at the cellular and molecular level.
Gene and Protein Expression Analysis of Inflammatory Markers
Parallel to the observed reductions in cellular infiltrates, studies with this compound show significant modulation of inflammatory gene and protein expression. The blockade of the CRTH2 receptor leads to a broad downregulation of genes involved in the pro-inflammatory response. nih.gov
In models of cutaneous inflammation, treatment with a CRTh2 antagonist (Compound A) caused local decreases in the production of pro-inflammatory cytokines and chemokines at both the mRNA and protein levels. nih.gov Notably, the antagonist's effect was not limited to the Th2 pathway; it reduced both Th1 and Th2-associated cytokines and chemokines. nih.gov For instance, in a FITC-induced contact hypersensitivity model, the antagonist reduced protein levels of IL-4, IFN-γ, TNF-α, and TGF-β in the inflamed tissue. oup.com
In a T-cell-driven model of allergic airway inflammation, administration of the antagonist resulted in a significant reduction of all measured Th2 cytokines—IL-4, IL-5, and IL-13—in the lungs. nih.gov The study also observed a significant reduction in IL-17 and IFNγ. nih.gov Further supporting these findings, CRTH2 deficiency in mouse models of pulmonary hypertension led to markedly inhibited levels of IL-4, IL-5, and IL-13 in both serum and bronchoalveolar lavage fluid (BALF), along with suppressed transcription of IL-4 and IL-13 in the lungs. rupress.org The antagonist also effectively decreases the production of key chemokines, such as MIP-2 (macrophage inflammatory protein-2) and GRO-α, which are involved in neutrophil recruitment. oup.com
Table 2: Modulation of Inflammatory Markers by this compound in Preclinical Models This table is interactive. Click on the headers to sort the data.
Marker Type | Marker Name | Tissue/Fluid | Observed Effect | Reference |
---|---|---|---|---|
Cytokine (Protein) | IL-4 | Lungs | Significant reduction | nih.gov |
Skin | Decreased levels | oup.com | ||
Serum/BALF | Notably inhibited | rupress.org | ||
IL-5 | Lungs | Significant reduction | nih.gov | |
Serum/BALF | Notably inhibited | rupress.org | ||
IL-13 | Lungs | Significant reduction | nih.gov | |
Serum/BALF | Notably inhibited | rupress.org | ||
IFN-γ | Lungs | Significant reduction | nih.gov | |
Skin | Decreased levels | oup.com | ||
IL-17 | Lungs | Significant reduction | nih.gov | |
TNF-α | Skin | Decreased levels | oup.com | |
TGF-β | Skin | Decreased levels | oup.com | |
Chemokine (Protein) | MIP-2 | Skin | Significant decrease | oup.com |
GRO-α | Skin | Significant decrease | oup.com | |
Gene Expression (mRNA) | Pro-inflammatory Cytokines | Lungs | Reduced mRNA | nih.gov |
IL-4 | Lungs | Suppressed transcription | rupress.org | |
IL-13 | Lungs | Suppressed transcription | rupress.org |
Comparative Pharmacology and Selectivity Profile of Crth2 Antagonist 2
Selectivity of CRTh2 Antagonist 2 against Other Prostanoid Receptors (e.g., DP1, EP1-4, TP)
The selectivity of a CRTh2 antagonist is crucial to minimize off-target effects. Prostanoid receptors are a family of receptors that mediate the effects of prostaglandins (B1171923) and thromboxanes. This family includes the DP, EP, FP, IP, and TP receptors. CRTh2 itself is considered the second subtype of the DP receptor and is sometimes referred to as DP2.
While specific data for "this compound" is limited in the provided search results, the general development of CRTh2 antagonists emphasizes high selectivity over other prostanoid receptors. For instance, the development of potent and selective antagonists for each prostanoid receptor subtype (DP1-2, EP1-4, FP, IP, TP) has been a significant focus in drug design. oatext.comoatext.com Many developed CRTh2 antagonists, such as indole (B1671886) acetic acid derivatives, exhibit high selectivity over the DP1 receptor. portico.org Similarly, some analogues of Ramatroban (B1678793) have been developed to be potent CRTh2 antagonists devoid of activity at the thromboxane (B8750289) (TP) receptor. nih.gov For example, the antagonist TM30089 shows over 1000-fold preference for CRTh2 over the DP1 receptor. nih.gov
Comparative Analysis of this compound with Other Preclinical CRTh2 Antagonists
Several CRTh2 antagonists have been developed and have undergone preclinical and clinical evaluation. These include Ramatroban, TM30089, AZD1981, MK-7246, OC000459, and Fevipiprant (B1672611). wikipedia.orgresearchgate.net
The potency and selectivity of CRTh2 antagonists vary, which can influence their therapeutic potential.
Ramatroban: Initially developed as a TP receptor antagonist, it was later found to be a potent CRTh2 antagonist as well, making it a dual TP/CRTH2 antagonist. nih.govnih.gov
TM30089: This analogue of Ramatroban is highly selective for CRTh2, with negligible affinity for the TP receptor. nih.gov It has a Ki of 0.6 nM for CRTh2. medchemexpress.com
AZD1981: This is another potent and selective CRTh2 antagonist from the indole acetic acid class. nih.gov
MK-7246: This compound is a potent and selective CRTh2 antagonist with an IC50 of 3.0 nM in blocking DK-PGD2-induced inhibition of cAMP. mdpi.com
OC000459: This antagonist has a high binding affinity for CRTh2 with a Ki of 13 nM in a binding assay and 4 nM on native human Th2 lymphocytes. nih.gov
Fevipiprant: This is another CRTh2 antagonist that has been studied in clinical trials. frontiersin.org
Here is an interactive data table summarizing the receptor potency of these antagonists:
Compound | Target(s) | Potency (Ki or IC50) | Reference(s) |
Ramatroban | CRTh2, TP | Ki = 28 nM (CRTh2) | nih.gov |
TM30089 | CRTh2 | Ki = 0.6 nM | medchemexpress.com |
AZD1981 | CRTh2 | Potent & Selective | nih.gov |
MK-7246 | CRTh2 | IC50 = 3.0 nM | mdpi.com |
OC000459 | CRTh2 | Ki = 4-13 nM | nih.gov |
Fevipiprant | CRTh2 | Studied in clinical trials | frontiersin.org |
The way different antagonists bind to the CRTh2 receptor can lead to different pharmacological effects. Structural studies have revealed that the CRTh2 receptor has a semi-occluded ligand-binding pocket. nih.gov
While the precise molecular interactions of "this compound" are not detailed, studies on other antagonists provide insight. For instance, the binding of Ramatroban and its analogues TM30642, TM30643, and TM30089 to CRTh2 shows that small chemical modifications can significantly alter the nature of the antagonism. nih.gov Ramatroban and TM30642 act as surmountable antagonists, causing a parallel rightward shift in the PGD2 concentration-response curve. nih.gov In contrast, TM30643 and TM30089 are insurmountable antagonists, not only shifting the curve but also reducing the maximal response to PGD2. nih.gov This difference is thought to be related to long-lasting inhibition at the orthosteric site of the receptor. nih.gov
The differences in pharmacology and molecular interactions translate to distinct effects in preclinical models of allergic inflammation.
Ramatroban , as a dual TP/CRTH2 antagonist, has been shown to be effective in reducing eosinophil accumulation in various tissues in response to allergic challenges. portico.org
The selective CRTh2 antagonist TM30089 was found to be as effective as Ramatroban in inhibiting eosinophil recruitment in a mouse model of allergic airway inflammation, suggesting that CRTh2 antagonism alone is sufficient for this effect. nih.gov It also reduced goblet cell hyperplasia. physiology.org
OC000459 has demonstrated efficacy in inhibiting mast cell-dependent activation of Th2 lymphocytes and eosinophils. researchgate.net
Another unnamed CRTh2 antagonist, referred to as Compound A , was shown in chronic models of cutaneous inflammation to decrease inflammatory infiltrate, locally produced pro-inflammatory cytokines and chemokines, and reduce antigen-specific antibody levels. nih.gov
Fevipiprant has been shown to inhibit human group 2 innate lymphoid cell aggregation and function and to increase apoptosis of neutrophils in vitro. biorxiv.org
These preclinical findings highlight the potential of CRTh2 antagonists to modulate various aspects of the allergic inflammatory response.
Future Directions and Unanswered Questions in Crth2 Antagonist 2 Research
Elucidation of Detailed Structural Biology of CRTH2-Antagonist 2 Complexes
A fundamental aspect of drug development lies in understanding the precise interactions between a drug and its target. For CRTH2 antagonist 2, obtaining high-resolution structural data of the antagonist-receptor complex is a critical next step.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM):
To date, crystal structures of human CRTH2 have been successfully solved in complex with antagonists such as fevipiprant (B1672611) and CAY10471. nih.govrcsb.org These studies, conducted at resolutions of 2.80 Å and 2.74 Å respectively, have provided invaluable insights into the antagonist binding mechanism. nih.gov They revealed a semi-occluded ligand-binding pocket covered by a well-structured N-terminus, showcasing different binding modes for chemically diverse antagonists. nih.govrcsb.org
Investigation of Potential Synergistic or Additive Mechanistic Effects of this compound with Other Anti-Inflammatory Agents in Preclinical Settings
The complex nature of inflammatory diseases often necessitates combination therapies. Investigating the potential synergistic or additive effects of this compound with other anti-inflammatory agents is a promising avenue for enhancing therapeutic efficacy.
Preclinical studies have already demonstrated the potential for synergy. For instance, in a mouse model of FITC-induced allergic contact hypersensitivity, the co-administration of a CRTH2 antagonist (Compound A) and an anti-TSLP-neutralizing antibody resulted in a greater reduction in inflammation than either agent alone. oup.com This suggests that blocking multiple inflammatory pathways simultaneously can lead to a more profound therapeutic effect.
Future preclinical research should systematically explore combinations of "this compound" with a variety of anti-inflammatory drugs, including:
Corticosteroids: A mainstay in asthma treatment.
Leukotriene receptor antagonists: Another class of drugs used in asthma and allergic rhinitis.
Biologics: Such as monoclonal antibodies targeting specific cytokines (e.g., IL-4, IL-5, IL-13) or their receptors. nih.gov
Studies in relevant animal models of diseases like asthma, atopic dermatitis, and allergic rhinitis will be crucial to evaluate the efficacy and mechanistic underpinnings of these combination therapies. oup.comphysiology.org Researchers should assess a range of endpoints, including inflammatory cell infiltration, cytokine and chemokine levels, and physiological measures of disease activity.
Development of Advanced Preclinical Models to Further Unravel this compound Mechanisms
To better predict clinical outcomes and gain a deeper understanding of the in vivo mechanisms of "this compound," the development and utilization of more sophisticated preclinical models are essential.
Current research often relies on traditional animal models, such as mice with induced allergic airway inflammation or cutaneous hypersensitivity. oup.comphysiology.orgnih.gov While valuable, these models may not fully recapitulate the complexity of human inflammatory diseases.
Future directions in preclinical modeling should include:
Humanized Mouse Models: These models, which involve engrafting human immune cells or tissues into immunodeficient mice, can provide a more accurate platform for studying the effects of "this compound" on human immune responses.
Organoid Cultures: Three-dimensional organoid cultures of human tissues, such as skin or lung, can offer a more physiologically relevant in vitro system to study the local effects of the antagonist on tissue inflammation and cell-cell interactions.
Ex Vivo Human Tissue Models: Utilizing fresh human tissue explants, for example from nasal polyps, allows for the investigation of drug effects in a setting that closely mimics the human disease environment. rsc.org
The development of PET tracers for CRTH2, such as [11C]MK-7246, also represents a significant advancement. nih.gov These tracers can be used in preclinical and clinical settings to non-invasively visualize and quantify CRTH2 expression and occupancy by antagonists, providing valuable pharmacokinetic and pharmacodynamic data. nih.govresearchgate.net
Addressing Research Gaps in the Fundamental Understanding of CRTH2 Antagonism in Specific Pathophysiological Contexts
Despite progress, several gaps remain in our fundamental understanding of CRTH2 antagonism. Clinical trials with various CRTH2 antagonists have yielded inconsistent results, highlighting the need for a more nuanced approach. nih.gov
Key research gaps that need to be addressed include:
Patient Phenotyping: There is a growing consensus that CRTH2 antagonists may be most effective in specific patient subpopulations, such as those with eosinophilic or Th2-high asthma. nih.govdovepress.com Future research must focus on identifying reliable biomarkers to stratify patients and predict their response to "this compound" therapy.
Role in Different Inflammatory Cell Types: While the role of CRTH2 on Th2 cells, eosinophils, and basophils is well-established, its function on other immune cells, such as ILC2s and neutrophils, requires further investigation. dovepress.combiorxiv.org Recent studies suggest a potential role for CRTH2 in neutrophilic inflammation, which could have implications for diseases like COPD and severe asthma. biorxiv.orgbiorxiv.org
Beyond Allergic Diseases: The expression of CRTH2 in other tissues, such as the pancreas, suggests potential roles beyond allergy and inflammation. nih.gov For example, research into the role of CRTH2 in pancreatic β-cells and insulin (B600854) release is an emerging area. nih.govresearchgate.net Furthermore, a novel function for CRTH2 in the endoplasmic reticulum, where it antagonizes collagen biosynthesis, points towards a potential therapeutic role in organ fibrosis. embopress.org
Insurmountable Antagonism: The concept that insurmountable CRTH2 antagonists, which have a prolonged receptor residence time, may offer better therapeutic efficacy compared to reversible antagonists needs further clinical investigation. pnas.org
By addressing these unanswered questions, the scientific community can pave the way for the successful clinical development and application of "this compound" and other CRTH2-targeted therapies.
Q & A
Q. What is the mechanistic rationale for using CRTh2 antagonist 2 in androgenetic alopecia studies?
this compound selectively inhibits the CRTH2 receptor (IC50 ≤10 nM), a G-protein-coupled receptor (GPCR) activated by prostaglandin D2 (PGD2). PGD2-CRTH2 signaling promotes inflammation and hair follicle miniaturization, a hallmark of androgenetic alopecia. By blocking this pathway, this compound may attenuate inflammatory responses and preserve follicular integrity .
Q. What are standard in vitro protocols for assessing CRTh2 antagonism?
- Binding assays : Use radiolabeled PGD2 or fluorescent probes to measure displacement by this compound in recombinant CRTH2-expressing cells. IC50 values (≤10 nM for this compound) confirm potency .
- Functional assays : Monitor cAMP levels in Th2 cells or eosinophils. CRTH2 activation reduces cAMP; effective antagonists restore cAMP levels upon PGD2 stimulation .
Q. How should this compound be prepared and stored for experimental use?
- Stock solution : Dissolve in DMSO at 10 mM, aliquot, and store at -80°C for long-term stability (1 year). Avoid freeze-thaw cycles .
- In vivo formulation: Dilute DMSO stock with PEG300, Tween 80, and sterile water for animal studies to ensure solubility and biocompatibility .
Advanced Research Questions
Q. How can researchers address functional agonism/antagonism discrepancies in CRTh2 antagonist candidates?
Structural analogs of CRTh2 antagonists may exhibit partial agonism due to subtle interactions with the receptor’s agonist pocket. To resolve this:
- Perform conformational analysis (e.g., homology modeling) to compare ligand-receptor interactions with known agonists (e.g., indomethacin) .
- Optimize substituents (e.g., replacing bulky groups with smaller moieties) to minimize agonist-like binding, as demonstrated in MK-8318’s development .
Q. What experimental strategies validate this compound’s specificity in complex biological systems?
Q. How should contradictory data on CRTh2 antagonist efficacy in inflammatory models be analyzed?
Contradictions may arise from differences in:
- Dosing regimens : Ensure pharmacokinetic parameters (e.g., half-life, bioavailability) align with experimental timelines. MK-8318 required once-daily dosing for sustained receptor coverage .
- Disease models : Androgenetic alopecia models (e.g., PGD2-induced follicular regression) may yield different outcomes than asthma or rhinitis models .
- Biomarker selection : Measure downstream markers (e.g., eosinophil chemotaxis, Th2 cytokine release) alongside clinical endpoints .
Q. What are critical considerations for designing in vivo studies with this compound?
- Species specificity : Confirm cross-reactivity in preclinical species (e.g., rodents vs. humans) using binding assays .
- Combination therapies : Co-administer with corticosteroids (e.g., in asthma models) to assess synergistic effects, as seen with AZD1981 .
- Outcome measures : Include lung function (FEV1), histopathology (follicle density), and molecular biomarkers (PGD2 levels) .
Methodological Guidance
Q. How to optimize this compound’s pharmacokinetic profile for chronic studies?
- Metabolite identification : Use LC-MS to identify unstable metabolites in rat/dog plasma and modify chemical moieties (e.g., tricyclic core in MK-8318) to enhance metabolic stability .
- Solubility enhancement : Employ co-solvents (e.g., PEG300) or nanoparticle formulations to improve oral bioavailability .
Q. What statistical approaches are recommended for multicenter trials involving CRTh2 antagonists?
- PRISMA-compliant meta-analysis : Pool data from heterogeneous studies using random-effects models and subgroup analyses (e.g., by antagonist type or dosing) .
- Covariate adjustment : Account for variables like baseline IgE levels or concomitant ICS use in asthma trials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.